3-[(2-bromobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-BROMOPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound with the molecular formula C21H15BrO4 and a molecular weight of 411.25 g/mol . This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-[(2-BROMOPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and 8-methoxy-6H-benzo[c]chromen-6-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the methoxy group of 2-bromophenol reacts with the benzo[c]chromen-6-one derivative to form the desired product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
3-[(2-BROMOPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-BROMOPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-[(2-BROMOPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-[(2-BROMOPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE can be compared with other similar compounds, such as:
2-Bromo-5-methoxybenzoic acid: Similar in structure but lacks the chromen-6-one moiety.
8-Methoxy-6H-benzo[c]chromen-6-one: Lacks the 2-bromophenylmethoxy group.
2-Bromophenylmethoxy derivatives: Similar functional groups but different core structures.
The uniqueness of 3-[(2-BROMOPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C21H15BrO4 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15BrO4/c1-24-14-6-8-16-17-9-7-15(11-20(17)26-21(23)18(16)10-14)25-12-13-4-2-3-5-19(13)22/h2-11H,12H2,1H3 |
InChI Key |
OKAVXNLFQCTNJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.